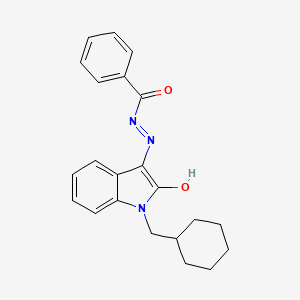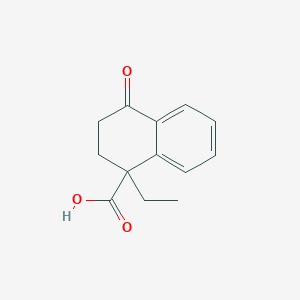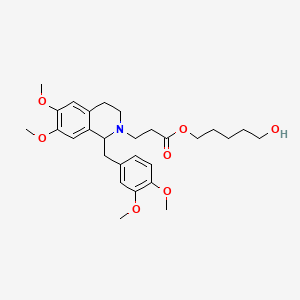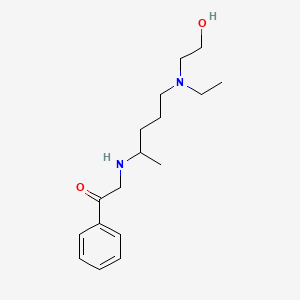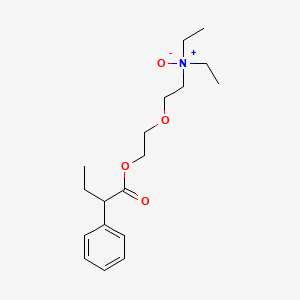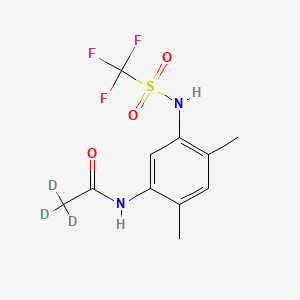
Mefluidide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mefluidide-d3 is a labelled analogue of Mefluidide, a plant growth regulator known for suppressing annual bluegrass seedheads on creeping bentgrass greens. It is also recognized as an antiparasitic agent. The compound’s molecular formula is C11H10D3F3N2O3S, and it has a molecular weight of 313.31.
Analyse Des Réactions Chimiques
Mefluidide-d3, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethylsulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mefluidide-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is employed in studies related to plant growth regulation and protection against chilling injury in crops.
Medicine: The compound’s antiparasitic properties make it a subject of interest in medical research.
Industry: this compound is used in the development of herbicides and plant growth regulators.
Mécanisme D'action
The mechanism of action of Mefluidide-d3 involves its interaction with specific molecular targets and pathways. In plants, this compound acts as a growth regulator by inhibiting the biosynthesis of very-long-chain fatty acids, which are essential for cell membrane integrity and function . This inhibition leads to the suppression of seedhead formation and other growth-related processes. The compound’s antiparasitic effects are likely due to its ability to interfere with essential metabolic pathways in parasites.
Comparaison Avec Des Composés Similaires
Mefluidide-d3 is similar to other plant growth regulators and herbicides, such as perfluidone and metazachlor . These compounds share a common mode of action, inhibiting the biosynthesis of very-long-chain fatty acids. this compound is unique due to its deuterium labeling, which can provide advantages in certain analytical and research applications. Other similar compounds include:
Perfluidone: Another plant growth regulator with similar inhibitory effects on fatty acid biosynthesis.
Metazachlor: A herbicide that also targets very-long-chain fatty acid biosynthesis.
Propriétés
Formule moléculaire |
C11H13F3N2O3S |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17)/i3D3 |
Clé InChI |
OKIBNKKYNPBDRS-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1C)C)NS(=O)(=O)C(F)(F)F |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
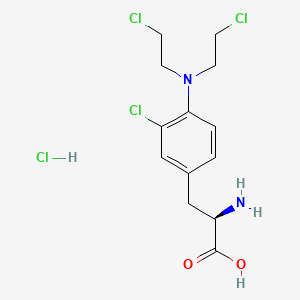

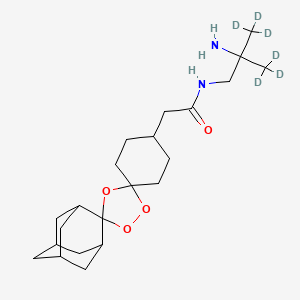

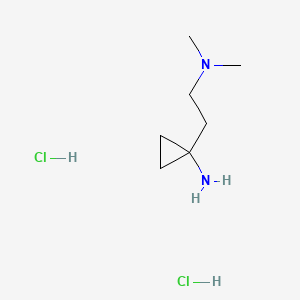
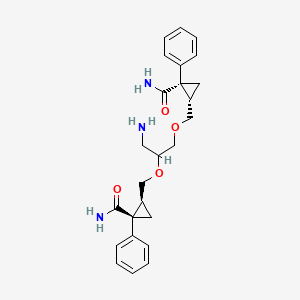
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
